4-Bromo-6-methoxy-1H-indazol-3-OL

Catalog No.
S3582515
CAS No.
887569-06-4
M.F
C8H7BrN2O2
M. Wt
243.06 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Bromo-6-methoxy-1H-indazol-3-OL

CAS Number

887569-06-4

Product Name

4-Bromo-6-methoxy-1H-indazol-3-OL

IUPAC Name

4-bromo-6-methoxy-1,2-dihydroindazol-3-one

Molecular Formula

C8H7BrN2O2

Molecular Weight

243.06 g/mol

InChI

InChI=1S/C8H7BrN2O2/c1-13-4-2-5(9)7-6(3-4)10-11-8(7)12/h2-3H,1H3,(H2,10,11,12)

InChI Key

HAWYJWRGMZZUFL-UHFFFAOYSA-N

SMILES

COC1=CC2=C(C(=C1)Br)C(=O)NN2

Canonical SMILES

COC1=CC2=C(C(=C1)Br)C(=O)NN2
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4-Bromo-6-methoxy-1H-indazol-3-OL is a chemical compound with the molecular formula C8H7BrN2OC_8H_7BrN_2O and a molecular weight of 215.06 g/mol. This compound features a bromine atom at the 4-position and a methoxy group at the 6-position of the indazole ring, which is a bicyclic structure composed of a five-membered pyrazole ring fused to a benzene ring. The presence of these substituents contributes to its unique chemical properties and potential biological activities.

, including:

  • Substitution Reactions: The bromine atom can be replaced by nucleophiles such as amines or thiols, leading to the formation of new derivatives.
  • Oxidation and Reduction: The compound may participate in oxidation reactions, potentially converting the hydroxyl group into a carbonyl group, or in reduction reactions to modify the indazole framework.
  • Coupling Reactions: It can also engage in coupling reactions with various electrophiles, making it useful in synthetic organic chemistry .

Research indicates that 4-Bromo-6-methoxy-1H-indazol-3-OL exhibits significant biological activity, particularly as an inhibitor of certain enzymes and receptors. Its derivatives have been studied for their potential anti-inflammatory and anticancer properties. Specifically, compounds related to indazole structures have shown promise in inhibiting protein kinases involved in inflammatory pathways, suggesting therapeutic applications in treating diseases like cancer and rheumatoid arthritis .

The synthesis of 4-Bromo-6-methoxy-1H-indazol-3-OL typically involves several steps:

  • Formation of Indazole: The base indazole structure can be synthesized through cyclization reactions involving hydrazine derivatives and appropriate carbonyl compounds.
  • Bromination: The introduction of the bromine atom at the 4-position can be achieved through electrophilic aromatic substitution using bromine or brominating agents.
  • Methoxylation: The methoxy group can be introduced via methylation reactions using methyl iodide or dimethyl sulfate in the presence of a base.
  • Hydroxylation: Finally, hydroxylation at the 3-position is performed using suitable reagents like boron tribromide or by hydrolysis of corresponding precursors.

4-Bromo-6-methoxy-1H-indazol-3-OL has several applications in medicinal chemistry and pharmacology:

  • Drug Development: It serves as a lead compound for developing new therapeutics targeting inflammatory diseases and cancers.
  • Chemical Probes: This compound can act as a chemical probe for studying biological pathways involving indazole derivatives.
  • Synthetic Intermediates: It is utilized as an intermediate in synthesizing more complex organic molecules for research purposes .

Interaction studies have revealed that 4-Bromo-6-methoxy-1H-indazol-3-OL interacts with various biological targets:

  • Protein Kinases: It has been shown to inhibit specific kinases involved in signal transduction pathways, which are crucial for cell proliferation and survival.
  • Receptors: The compound may also bind to certain receptors, influencing cellular responses and potentially leading to therapeutic effects against various diseases .

Several compounds share structural similarities with 4-Bromo-6-methoxy-1H-indazol-3-OL. Here are some notable examples:

Compound NameCAS NumberKey FeaturesSimilarity
6-Methoxy-1H-indazole3522-07-4Lacks bromine substituent0.91
6-Bromo-1H-indazol-3-Ol885521-92-6Similar indazole structure without methoxy1.00
4-Bromo-6-fluoro-1H-indazol-3-Ol887567-85-3Fluorine instead of methoxy0.85
4-Bromoindazole94444-96-9Simplified structure without hydroxyl group0.83
6-Methylindazole15579-15-4Methyl substitution instead of methoxy0.94

These compounds highlight the uniqueness of 4-Bromo-6-methoxy-1H-indazol-3-Ol through its specific combination of bromine and methoxy groups, which influence its reactivity and biological activity compared to its analogs .

XLogP3

1.8

Dates

Last modified: 04-15-2024

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